ACE N-Domain Catalytic Selectivity: 2.1-Fold Higher Catalytic Efficiency vs C-Domain and 50-Fold Higher than Angiotensin I Conversion
Ac-SDKP is hydrolysed preferentially by the N-domain of somatic ACE, establishing it as the benchmark physiological substrate for N-domain-selective inhibitor screening. Using purified recombinant ACE domain constructs, the N-domain displays a catalytic efficiency (kcat/Km) of (0.72 ± 0.06) × 10⁵ s⁻¹·M⁻¹, which is 2.06-fold higher than the C-domain value of (0.35 ± 0.01) × 10⁵ s⁻¹·M⁻¹ [1]. In the original wild-type enzyme characterization by Rousseau et al. (1995), the N-domain kcat/Km of 0.5 μM⁻¹·s⁻¹ was 50-fold higher than the C-domain value of 0.01 μM⁻¹·s⁻¹, with Km values of 31 and 39 μM, respectively [2]. This contrasts sharply with angiotensin I, which is converted primarily by the C-domain, and with bradykinin, which is cleaved by both domains with comparable efficiency. No other endogenous ACE substrate exhibits this magnitude of N-domain preference, making Ac-SDKP uniquely suited as a functional probe for N-domain-selective ACE inhibitor development [3].
| Evidence Dimension | ACE domain catalytic efficiency (kcat/Km) for substrate hydrolysis |
|---|---|
| Target Compound Data | N-domain kcat/Km = (0.72 ± 0.06) × 10⁵ s⁻¹·M⁻¹; N-domain kcat = 14.2 ± 1.2 s⁻¹; Km = 199.6 ± 25.5 μM (recombinant domain) [1] |
| Comparator Or Baseline | C-domain kcat/Km = (0.35 ± 0.01) × 10⁵ s⁻¹·M⁻¹; C-domain kcat = 4.8 ± 0.6 s⁻¹; Km = 138.2 ± 20.3 μM (recombinant domain) [1]. Wild-type: N-domain kcat/Km = 0.5 μM⁻¹·s⁻¹ vs C-domain kcat/Km = 0.01 μM⁻¹·s⁻¹; 50-fold difference [2]. |
| Quantified Difference | 2.06-fold higher N-domain catalytic efficiency in recombinant domains; 50-fold higher in wild-type enzyme context. |
| Conditions | Recombinant human ACE N-domain and C-domain constructs; fluorogenic substrate assay; pH 7.5; 37°C [1]. Wild-type recombinant human ACE and full-length mutants with single functional active sites [2]. |
Why This Matters
This domain specificity enables Ac-SDKP to serve as the gold-standard substrate for identifying and characterising N-domain-selective ACE inhibitors, a therapeutically relevant class that may elevate endogenous Ac-SDKP levels without the bradykinin-mediated cough side effects associated with C-domain inhibition.
- [1] Masuyer G, Douglas RG, Sturrock ED, Acharya KR. Structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme. Sci Rep. 2015;5:13742. Table 2: Kinetic parameters of Ac-SDKP hydrolysis by different ACE enzymes. doi:10.1038/srep13742 View Source
- [2] Rousseau A, Michaud A, Chauvet MT, Lenfant M, Corvol P. The hemoregulatory peptide N-acetyl-Ser-Asp-Lys-Pro is a natural and specific substrate of the N-terminal active site of human angiotensin-converting enzyme. J Biol Chem. 1995;270(8):3656-3661. View Source
- [3] Douglas RG, Ehlers MR, Sturrock ED. Antifibrotic peptide N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): opportunities for angiotensin-converting enzyme inhibitor design. Clin Exp Pharmacol Physiol. 2013;40(8):535-541. doi:10.1111/1440-1681.12091 View Source
